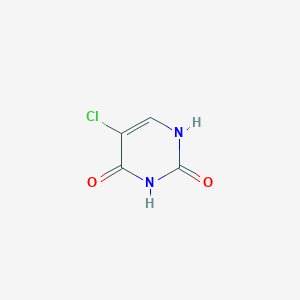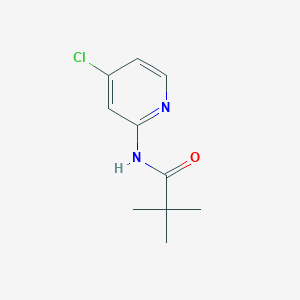
N-(4-Chloropyridin-2-yl)pivalamide
概述
描述
N-(4-Chloropyridin-2-yl)pivalamide is a chemical compound . It is used for pharmaceutical testing and is available for purchase from various suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For detailed information on the chemical reactions, it is recommended to refer to relevant scientific literature or databases .Physical And Chemical Properties Analysis
N-(4-Chloropyridin-2-yl)pivalamide has a molecular weight of 212.67600 . It has a density of 1.2g/cm3 and a boiling point of 365.346ºC at 760 mmHg . The melting point and MSDS are not available .科学研究应用
Methodology for Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) in "Tetrahedron Letters" and "ChemInform" describes a simple method for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This method is applicable to various compounds, including 2-pivalamido-3H-pyrimidin-4-ones, demonstrating the utility of N-(4-Chloropyridin-2-yl)pivalamide in chemical synthesis processes (Bavetsias, Henderson, & McDonald, 2004).
Pharmaceutical Research : In pharmaceutical research, Yu et al. (2008) found that a compound similar to N-(4-Chloropyridin-2-yl)pivalamide, specifically N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, showed potential in correcting defective cellular processing related to cystic fibrosis. This highlights the potential role of N-(4-Chloropyridin-2-yl)pivalamide derivatives in developing treatments for genetic disorders (Yu et al., 2008).
Molecular Structure Analysis : Atalay, Gerçeker, Esercİ, and Ağar (2016) conducted a study on the molecular structure of a compound containing pivalamide, which provides insight into the structural properties and potential applications of N-(4-Chloropyridin-2-yl)pivalamide in molecular design (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Nucleophilic Behavior in Chemical Reactions : Al-Romaizan's (2019) research in the "Mediterranean Journal of Chemistry" explores the strong nucleophilic behavior of compounds similar to N-(4-Chloropyridin-2-yl)pivalamide, which has implications for the synthesis of various pharmaceutical and chemical compounds (Al-Romaizan, 2019).
Lithiation Processes in Organic Synthesis : Smith, El‐Hiti, Alshammari, and Fekri (2013) discuss the lithiation of N-(pyridin-3-ylmethyl)pivalamide, which is closely related to N-(4-Chloropyridin-2-yl)pivalamide. Their findings contribute to a better understanding of lithiation reactions in organic synthesis, which is essential for the development of various organic compounds (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Monitoring of Lithiation Reactions : A study by Godany, Neuhold, and Hungerbühler (2011) on the lithiation of N-(4-chlorophenyl)-pivalamide, which shares structural similarities with N-(4-Chloropyridin-2-yl)pivalamide, provides insights into the monitoring of lithiation reactions. This research is significant for optimizing reaction conditions in chemical manufacturing (Godany, Neuhold, & Hungerbühler, 2011).
安全和危害
The specific safety and hazard information for N-(4-Chloropyridin-2-yl)pivalamide is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier or to consult relevant regulatory bodies .
未来方向
The specific future directions for the use or study of N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For information on potential future directions, it is recommended to refer to recent scientific literature in the field .
Relevant Papers Unfortunately, the search results do not provide specific papers related to N-(4-Chloropyridin-2-yl)pivalamide. For a comprehensive analysis, it is recommended to conduct a thorough literature search in scientific databases .
属性
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLIWEMWMDOCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443075 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloropyridin-2-yl)pivalamide | |
CAS RN |
188577-70-0 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

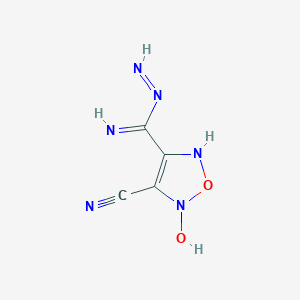
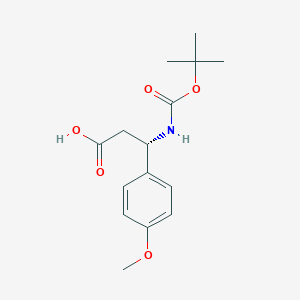
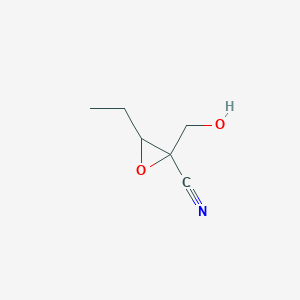
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
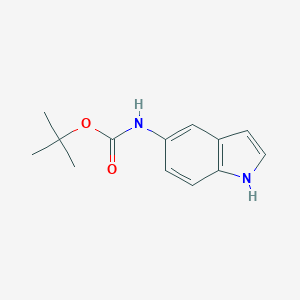
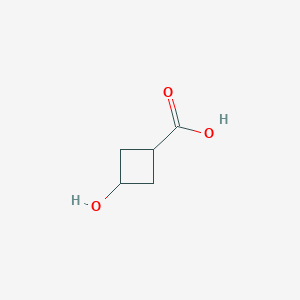
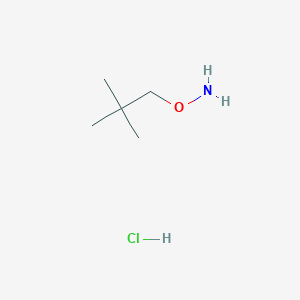
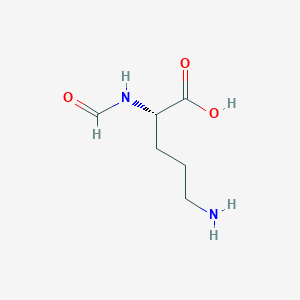
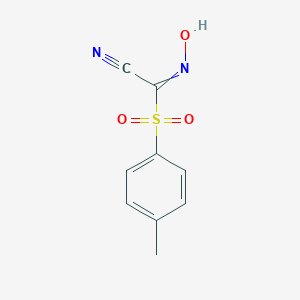
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
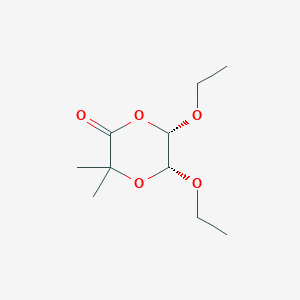
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)

